molecular formula C9H7BrCl3NO2 B2879599 1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone CAS No. 303997-66-2

1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone

Cat. No.: B2879599
CAS No.: 303997-66-2
M. Wt: 347.41
InChI Key: GVNBBMXHESMJPN-UHFFFAOYSA-N
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Description

1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone is an organohalide compound with significant interest in both synthetic organic chemistry and pharmacological research. This molecule, characterized by its unique structural features, contains a bromine atom, trichloromethyl group, and a methyl-pyrrole ring, making it a versatile reagent in various chemical reactions.

Synthetic Routes and Reaction Conditions:

  • Synthesis: The synthesis of this compound typically starts with the formation of an intermediate brominated acetyl compound, followed by its reaction with a pyrrole derivative.

  • Reaction Conditions: These reactions often require anhydrous conditions and inert atmosphere to avoid side reactions, with temperatures generally maintained between 0°C to 25°C.

Industrial Production Methods:

  • Industrial Scale: On an industrial scale, the synthesis involves optimizing conditions to ensure high yield and purity. This might include continuous flow processes and the use of catalysts to improve reaction efficiency and scalability.

Types of Reactions:

  • Oxidation: Undergoes oxidation reactions where the bromine or trichloromethyl groups can be transformed into other functional groups.

  • Reduction: Can be reduced, particularly at the ketone or bromide positions, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

  • Oxidation Reagents: KMnO4, CrO3

  • Reduction Reagents: LiAlH4, NaBH4

  • Substitution Reagents: Various nucleophiles such as amines, alcohols, and thiols.

Major Products:

  • Oxidation Products: Corresponding acids or esters depending on the conditions.

  • Reduction Products: Alcohols or reduced bromide compounds.

  • Substitution Products: Substituted pyrrole derivatives with functional groups replacing the bromine atom.

Chemistry:

  • Used as a building block in organic synthesis, aiding in the construction of more complex molecules.

  • Acts as a key intermediate in the synthesis of heterocyclic compounds.

Biology and Medicine:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Serves as a precursor in the synthesis of biologically active molecules.

Industry:

  • Utilized in the production of specialty chemicals and materials.

  • Plays a role in the development of novel pharmaceuticals and agrochemicals.

Mechanism of Action

  • Molecular Targets: Targets specific enzymes and proteins within biological systems.

  • Pathways: Involved in biochemical pathways that interfere with cell division and growth, contributing to its potential anticancer properties.

Comparison with Similar Compounds

  • 1-(2-bromoacetyl)pyrrole

  • 2,2,2-trichloro-1-ethanone derivatives

Uniqueness:

  • The presence of both the bromoacetyl and trichloromethyl groups in a single molecule provides unique reactivity and versatility compared to its analogs.

This compound stands out due to its multifaceted applications in various fields, making it a valuable subject of ongoing research and development.

Properties

IUPAC Name

1-[4-(2-bromoacetyl)-1-methylpyrrol-2-yl]-2,2,2-trichloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl3NO2/c1-14-4-5(7(15)3-10)2-6(14)8(16)9(11,12)13/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNBBMXHESMJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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